1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure combining a triazole ring, an azetidine ring, and a fluorobenzyl sulfonyl group, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves multiple steps, typically starting with the preparation of the azetidine ring. One common method involves the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The triazole ring can be synthesized through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions. The final step involves the sulfonylation of the azetidine ring with 3-fluorobenzyl sulfonyl chloride under basic conditions .
Chemical Reactions Analysis
1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the triazole ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Cyclization: The azetidine ring can undergo ring-opening reactions followed by cyclization under specific conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other azetidine and triazole derivatives, such as:
- 4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 2-((1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-16-8-4-5-14(9-16)13-26(24,25)22-10-17(11-22)23-12-18(20-21-23)15-6-2-1-3-7-15/h1-9,12,17H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMFTYOHTYEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.